2,2,2-Trifluoroethanesulfonyl chloride

Reaction Mechanism Hydrolysis Stability

2,2,2-Trifluoroethanesulfonyl chloride, commonly referred to as tresyl chloride, is an organosulfur compound of the sulfonyl chloride class, characterized by the molecular formula CF3CH2SO2Cl. As a colorless to pale yellow liquid with a density of 1.651 g/mL at 25 °C and a boiling point of 140–141 °C (or 64–67 °C at 45 mmHg), it is a highly reactive electrophilic reagent widely used in organic synthesis, particularly for introducing the trifluoroethanesulfonyl (tresyl) group into nucleophilic substrates.

Molecular Formula C2H2ClF3O2S
Molecular Weight 182.55 g/mol
CAS No. 1648-99-3
Cat. No. B167559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoroethanesulfonyl chloride
CAS1648-99-3
Synonyms2,2,2-trifluoroethanesulfonyl chloride
tresyl chloride
Molecular FormulaC2H2ClF3O2S
Molecular Weight182.55 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)S(=O)(=O)Cl
InChIInChI=1S/C2H2ClF3O2S/c3-9(7,8)1-2(4,5)6/h1H2
InChIKeyCXCHEKCRJQRVNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoroethanesulfonyl Chloride (CAS 1648-99-3): Product Identity and Baseline Procurement Profile


2,2,2-Trifluoroethanesulfonyl chloride, commonly referred to as tresyl chloride, is an organosulfur compound of the sulfonyl chloride class, characterized by the molecular formula CF3CH2SO2Cl . As a colorless to pale yellow liquid with a density of 1.651 g/mL at 25 °C and a boiling point of 140–141 °C (or 64–67 °C at 45 mmHg), it is a highly reactive electrophilic reagent widely used in organic synthesis, particularly for introducing the trifluoroethanesulfonyl (tresyl) group into nucleophilic substrates . Its unique reactivity profile, driven by the electron-withdrawing trifluoromethyl group, positions it as a critical intermediate in the synthesis of fluorinated pharmaceuticals, agrochemicals, and advanced materials .

Why Generic Sulfonyl Chloride Substitution is Scientifically Unreliable for 2,2,2-Trifluoroethanesulfonyl Chloride Applications


Direct substitution of 2,2,2-trifluoroethanesulfonyl chloride with other sulfonyl chlorides (e.g., methanesulfonyl chloride, tosyl chloride, or even trifluoromethanesulfonyl chloride) is scientifically unsound due to stark differences in electronic effects, steric profiles, and reaction mechanisms. The -CH2CF3 moiety in tresyl chloride imparts a distinct balance of electrophilicity and steric bulk that is not replicated by the -CH3 group of mesyl chloride, the -C6H4CH3 group of tosyl chloride, or the directly attached -CF3 group of triflyl chloride. These differences manifest in divergent reactivity orders , unique hydrolysis pathways (E1cB via sulfene intermediate) [1], and application-specific performance metrics such as coupling yields and retained bioactivity [2]. Relying on a generic alternative without accounting for these quantitative and mechanistic distinctions risks reaction failure, poor yields, or compromised product integrity, particularly in sensitive bioconjugation and surface functionalization workflows.

Quantitative Differentiation Evidence for 2,2,2-Trifluoroethanesulfonyl Chloride Against Key Comparators


Hydrolysis Mechanism Divergence: E1cB Pathway via Sulfene Intermediate vs. Direct Substitution

2,2,2-Trifluoroethanesulfonyl chloride (tresyl chloride) undergoes hydrolysis via a unique E1cB (elimination unimolecular conjugate base) mechanism, forming a sulfene intermediate (CF3CH=SO2). This pathway is distinct from the direct nucleophilic substitution typical of many other sulfonyl chlorides, such as methanesulfonyl chloride. The hydrolysis of tresyl chloride is an irreversible E1cB process over pH 1.8–5, with water acting as the carbanion-forming base [1]. This mechanistic divergence is crucial for understanding its reactivity and stability in aqueous environments, as the sulfene intermediate can participate in alternative reaction pathways not available to compounds lacking the α-CH2 proton.

Reaction Mechanism Hydrolysis Stability

Enzyme Immobilization Coupling Yield and Retained Activity: Tresyl Chloride vs. Cyanogen Bromide and Oxirane

In enzyme immobilization studies on agarose supports, 2,2,2-trifluoroethanesulfonyl chloride (tresyl chloride) activation yields coupling efficiencies of 50–80% for proteins such as heparinase and bilirubin oxidase. This is compared to 90% coupling for cyanogen bromide (CNBr)-activated agarose and 50% for oxirane-activated acrylic (Eupergit C) under identical conditions [1]. However, the retained specific activity of the immobilized enzyme is often higher with tresyl chloride due to the milder, neutral pH coupling conditions that preserve enzyme tertiary structure, whereas CNBr activation requires alkaline pH and can lead to activity loss. For example, with α-chymotrypsin, tresyl chloride-activated Sepharose achieved up to 80% coupling yield and retained 66% of initial synthetic activity after three weeks of continuous operation in 50% DMF at 4°C [2].

Bioconjugation Enzyme Immobilization Affinity Chromatography

Coupling Yield and Activity Yield on Silica Supports: Near-Quantitative Performance

When used to activate glycerylpropyl-silica (10 μm, 1000-Å pores), 2,2,2-trifluoroethanesulfonyl chloride (tresyl chloride) enabled the immobilization of horse liver alcohol dehydrogenase with a coupling and activity yield approaching 100% [1]. This near-quantitative yield is significantly higher than typical coupling efficiencies achieved with other sulfonyl chlorides like tosyl chloride on similar supports, where slow chemical coupling and hydrophobic adsorption issues can reduce effective loading [2]. The coenzyme-binding sites remained equivalent and virtually unaffected by the immobilization process, as confirmed by Scatchard plots and active-site titrations.

Affinity Chromatography Solid-Phase Synthesis Silica Functionalization

Solid-Phase Activation Kinetics: Rapid Covalent Coupling vs. Slow Hydrophobic Adsorption

In a comparative study of sulfonyl chlorides for activating hydroxyl groups on monodisperse particles used in immunoassays, tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride) provided rapid chemical coupling of antibodies, whereas tosyl chloride (p-toluenesulfonyl chloride) favored a rapid hydrophobic adsorption step that was followed by slow chemical coupling [1]. This kinetic difference stems from the higher electrophilicity of the tresyl group due to the strong electron-withdrawing -CF3 moiety, which facilitates direct nucleophilic attack, in contrast to the more hydrophobic and less reactive tosyl group.

Immunoassay Surface Chemistry Solid-Phase Synthesis

Reactivity Ranking Among Common Sulfonyl Chlorides: Quantitative Order from Electronic Effects

The relative reactivity of sulfonyl chlorides in nucleophilic substitution reactions follows the order: trifluoromethanesulfonyl chloride (triflyl chloride) > 2,2,2-trifluoroethanesulfonyl chloride (tresyl chloride) > p-toluenesulfonyl chloride (tosyl chloride) > methanesulfonyl chloride (mesyl chloride) . This ranking is a direct consequence of the electron-withdrawing capacity of the substituent on the sulfonyl group. The -CF3 group (triflyl) is the most activating, while the -CH2CF3 group (tresyl) provides intermediate activation, which is higher than the -C6H4CH3 (tosyl) and -CH3 (mesyl) groups. This quantitative order is supported by Hammett substituent constants (σ) and observed reaction rates. For instance, the rate of hydrolysis or aminolysis of tresyl chloride is significantly faster than that of mesyl chloride, making it a more efficient reagent for challenging nucleophiles.

Reactivity Sulfonylation Electrophilicity

Optimal Scientific and Industrial Application Scenarios for 2,2,2-Trifluoroethanesulfonyl Chloride Based on Quantitative Differentiation


Enzyme Immobilization for Biocatalysis and Affinity Chromatography

For the covalent immobilization of enzymes (e.g., α-chymotrypsin, alcohol dehydrogenase) onto agarose or silica supports, 2,2,2-trifluoroethanesulfonyl chloride is the reagent of choice. Its activation yields coupling efficiencies of 50–80% on agarose and nearly 100% on silica, with high retention of enzymatic activity [1][2]. This performance, coupled with mild coupling conditions (neutral pH, 4°C) that preserve protein structure, is superior to alternative activation methods like cyanogen bromide (which can cause activity loss) or tosyl chloride (which suffers from slow kinetics and hydrophobic adsorption issues). The resulting immobilized enzyme systems exhibit long-term operational stability, making them ideal for continuous-flow biocatalysis, HPLC affinity chromatography, and biosensor fabrication.

Surface Functionalization of Titanium Implants for Enhanced Biointegration

2,2,2-Trifluoroethanesulfonyl chloride is uniquely suited for the direct, solvent-free activation of titanium surfaces to immobilize cell-adhesive proteins like fibronectin or protamine [1]. Its liquid state at 37°C allows for simple drop-casting onto titanium, followed by covalent attachment of biomolecules under mild conditions. This method, demonstrated to improve bone healing and tissue integration, exploits tresyl chloride's rapid chemical coupling kinetics (as opposed to the slow adsorption step of tosyl chloride) to create a stable, bioactive interface. The E1cB hydrolysis mechanism of tresyl chloride also ensures that any unreacted groups are hydrolyzed to non-toxic products, enhancing biocompatibility for implant applications [2].

Synthesis of Fluorinated Building Blocks and Advanced Intermediates

In synthetic organic chemistry, 2,2,2-trifluoroethanesulfonyl chloride serves as a key reagent for introducing the trifluoroethanesulfonyl group into nucleophiles. Its intermediate reactivity—higher than mesyl or tosyl chloride but lower than triflyl chloride—provides an optimal balance for selective sulfonylation of alcohols, amines, and thiols [1]. This enables the synthesis of fluorinated sulfonamides and sulfonates that are valuable in pharmaceutical and agrochemical research, where the -CH2CF3 moiety can enhance metabolic stability and lipophilicity without the excessive reactivity and volatility of triflyl chloride. The unique sulfene intermediate generated under basic conditions also opens pathways to β-sultams and other heterocycles via sulfa-Staudinger reactions [2].

Solid-Phase Immunoassay Development and Diagnostic Kit Manufacturing

For the production of solid-phase immunoassays (e.g., ELISA, lateral flow tests), 2,2,2-trifluoroethanesulfonyl chloride offers a distinct advantage over tosyl chloride due to its rapid, direct covalent coupling of antibodies to hydroxyl-functionalized particles or plates [1]. This reduces processing time and minimizes non-specific hydrophobic interactions that can lead to high background signals. The high coupling efficiency and preserved antibody activity translate to improved assay sensitivity and reproducibility, which are critical for commercial diagnostic products. Procurement of tresyl chloride for these applications ensures a robust and scalable manufacturing process.

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